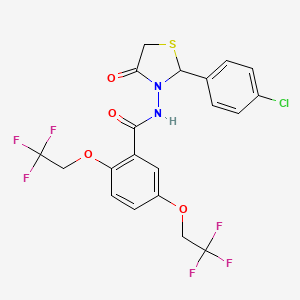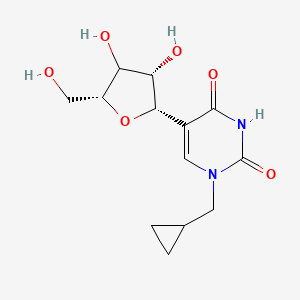
Benzoyl coenzyme A (trilithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoyl coenzyme A (trilithium) is a compound that serves as an intermediate in the coenzyme A-dependent epoxide pathway. It is primarily used to study the metabolism of benzoate, a simple aromatic carboxylic acid. This compound is significant in various biochemical processes and is utilized in scientific research to understand metabolic pathways and enzyme functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzoyl coenzyme A (trilithium) is synthesized from benzoate in the presence of the enzyme benzoate-coenzyme A ligase. The reaction involves the activation of benzoate by coenzyme A, forming benzoyl coenzyme A. The trilithium salt form is achieved by neutralizing the compound with lithium ions .
Industrial Production Methods: Industrial production of benzoyl coenzyme A (trilithium) typically involves large-scale enzymatic reactions. The process requires controlled conditions to ensure high purity and yield. The reaction is carried out in bioreactors where the enzyme benzoate-coenzyme A ligase is used to catalyze the formation of benzoyl coenzyme A from benzoate and coenzyme A. The product is then purified and converted to its trilithium salt form .
Analyse Des Réactions Chimiques
Types of Reactions: Benzoyl coenzyme A (trilithium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-epoxybenzoyl-coenzyme A.
Reduction: Benzoyl coenzyme A can be reduced by benzoyl-coenzyme A reductase.
Substitution: It can participate in substitution reactions where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Requires oxygen and benzoyl-coenzyme A oxygenase.
Reduction: Requires benzoyl-coenzyme A reductase and reducing agents.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: 2,3-epoxybenzoyl-coenzyme A.
Reduction: Reduced benzoyl coenzyme A.
Substitution: Products depend on the nucleophile used in the reaction.
Applications De Recherche Scientifique
Benzoyl coenzyme A (trilithium) has numerous applications in scientific research:
Chemistry: Used to study the epoxide pathway and the metabolism of aromatic compounds.
Biology: Helps in understanding the metabolic pathways involving benzoate and its derivatives.
Medicine: Investigated for its role in metabolic diseases and potential therapeutic applications.
Industry: Utilized in the production of various biochemicals and as a research tool in metabolic engineering
Mécanisme D'action
Benzoyl coenzyme A (trilithium) functions as an intermediate in the coenzyme A-dependent epoxide pathway. It is formed by the activation of benzoate by coenzyme A ligase. The compound then undergoes various enzymatic reactions, including oxidation and reduction, to form different metabolites. These reactions are crucial for the degradation of aromatic compounds and play a significant role in microbial metabolism .
Comparaison Avec Des Composés Similaires
Phenylacetyl coenzyme A (lithium): Another coenzyme A derivative involved in the metabolism of aromatic compounds.
Acetyl coenzyme A (lithium): A key intermediate in various metabolic pathways, including the tricarboxylic acid cycle.
Malonyl coenzyme A (lithium): Involved in fatty acid biosynthesis
Uniqueness: Benzoyl coenzyme A (trilithium) is unique due to its specific role in the epoxide pathway and its involvement in the metabolism of benzoate. Unlike other coenzyme A derivatives, it specifically participates in the degradation of aromatic compounds, making it a valuable tool for studying microbial metabolism and environmental biodegradation processes .
Propriétés
Formule moléculaire |
C28H37Li3N7O17P3S |
|---|---|
Poids moléculaire |
889.5 g/mol |
Nom IUPAC |
trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-benzoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C28H40N7O17P3S.3Li/c1-28(2,22(38)25(39)31-9-8-18(36)30-10-11-56-27(40)16-6-4-3-5-7-16)13-49-55(46,47)52-54(44,45)48-12-17-21(51-53(41,42)43)20(37)26(50-17)35-15-34-19-23(29)32-14-33-24(19)35;;;/h3-7,14-15,17,20-22,26,37-38H,8-13H2,1-2H3,(H,30,36)(H,31,39)(H,44,45)(H,46,47)(H2,29,32,33)(H2,41,42,43);;;/q;3*+1/p-3/t17-,20-,21-,22+,26-;;;/m1.../s1 |
Clé InChI |
KIGJHLUVSFPNCQ-GHKZVKPSSA-K |
SMILES isomérique |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
SMILES canonique |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


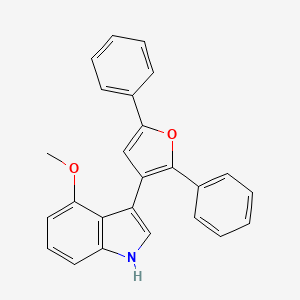
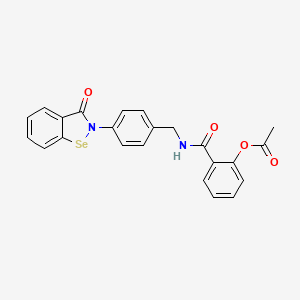
![[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazol-5-yl]-[4-(1-hydroxycyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B12388813.png)
![(9aS)-6-[(2S)-butan-2-yl]-8-[(1S)-1-naphthalen-1-ylethyl]-4,7-dioxo-N-(4,4,4-trifluorobutyl)-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12388819.png)
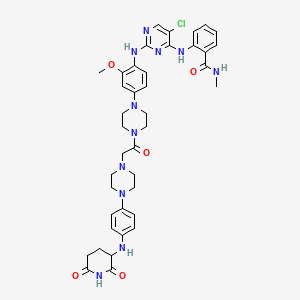
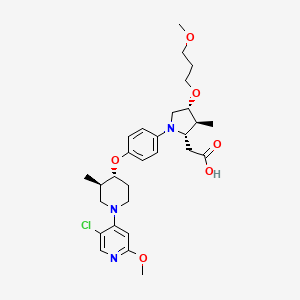

![9-|A-D-[2'-Fluoro-2'-deoxy-arabinofuranosyl]-guanin](/img/structure/B12388836.png)
![6-[2-(2-hydroxyethoxy)ethyl-[6-(2-octyldodecanoyloxy)hexyl]amino]hexyl 2-octyldodecanoate](/img/structure/B12388837.png)


